molecular formula C5H14IN B1203252 Ethyltrimethylammonium iodide CAS No. 51-93-4

Ethyltrimethylammonium iodide

Cat. No.: B1203252
CAS No.: 51-93-4
M. Wt: 215.08 g/mol
InChI Key: ZPEBBUBSCOELHI-UHFFFAOYSA-M
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Description

Ethyltrimethylammonium iodide is a quaternary ammonium salt with the chemical formula C5H14IN . It consists of an ethyltrimethylammonium cation and an iodide anion. This compound is known for its use in various chemical reactions and applications due to its unique properties as a quaternary ammonium salt .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltrimethylammonium iodide can be synthesized through the alkylation of trimethylamine with ethyl iodide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(CH3)3N+CH3CH2I(CH3)3NCH2CH3I\text{(CH}_3\text{)}_3\text{N} + \text{CH}_3\text{CH}_2\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{NCH}_2\text{CH}_3\text{I} (CH3​)3​N+CH3​CH2​I→(CH3​)3​NCH2​CH3​I

The reaction is usually carried out in a solvent such as ethanol or acetonitrile at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Ethyltrimethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, in a nucleophilic substitution reaction with hydroxide ions, the product would be trimethylamine and ethanol .

Scientific Research Applications

Ethyltrimethylammonium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyltrimethylammonium iodide primarily involves its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, it can act as a phase transfer catalyst by facilitating the transfer of ions between different phases in a reaction .

Comparison with Similar Compounds

  • Tetramethylammonium iodide
  • Tetraethylammonium iodide
  • Trimethylphenylammonium iodide

Comparison: Ethyltrimethylammonium iodide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a phase transfer catalyst and antimicrobial agent. Compared to tetramethylammonium iodide, it has a longer alkyl chain, which enhances its interaction with lipid bilayers. Tetraethylammonium iodide, on the other hand, has longer alkyl chains, making it more hydrophobic and less effective in certain applications .

Properties

IUPAC Name

ethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14N.HI/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEBBUBSCOELHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15302-88-2 (Parent)
Record name Ethanaminium, N,N,N-trimethyl-, iodide (1:1)
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DSSTOX Substance ID

DTXSID70883226
Record name Ethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51-93-4
Record name Ethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Ethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Ethyltrimethylammonium iodide
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Record name Ethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Ethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Ethyltrimethylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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